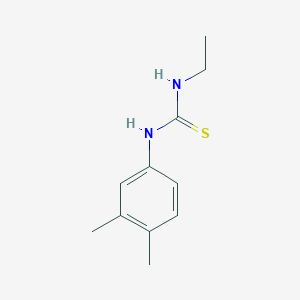
N-(3,4-dimethylphenyl)-N'-ethylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethylphenyl)-N'-ethylthiourea, also known as DMTU, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a thiourea derivative that has been shown to have antioxidant and anti-inflammatory effects, making it an attractive candidate for various applications in the field of medicine and biochemistry.
Mécanisme D'action
N-(3,4-dimethylphenyl)-N'-ethylthiourea exerts its antioxidant and anti-inflammatory effects by scavenging ROS and inhibiting the activity of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This compound also upregulates the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which further enhances its antioxidant activity. The exact mechanism of action of this compound is still under investigation, and further studies are needed to fully understand its mode of action.
Biochemical and Physiological Effects:
This compound has been shown to have a broad range of biochemical and physiological effects. In vitro studies have demonstrated that this compound protects against oxidative stress-induced damage to DNA, proteins, and lipids. This compound has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines. In vivo studies have demonstrated that this compound protects against ischemia-reperfusion injury in the heart and brain and reduces inflammation in various animal models of disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(3,4-dimethylphenyl)-N'-ethylthiourea in lab experiments is its high solubility in water, which makes it easy to prepare solutions of different concentrations. This compound is also relatively stable under physiological conditions, which allows for long-term experiments. However, one limitation of using this compound is its potential to interfere with other biochemical assays, such as those that measure ROS levels. Therefore, it is important to carefully design experiments to account for potential interference from this compound.
Orientations Futures
There are several future directions for the study of N-(3,4-dimethylphenyl)-N'-ethylthiourea. One area of interest is the development of this compound-based drugs for the treatment of various diseases. Another area of interest is the investigation of the role of this compound in aging and age-related diseases. Furthermore, the use of this compound as a tool to study the role of ROS in various biological processes is an area of ongoing research. Overall, the unique properties of this compound make it an attractive candidate for further investigation in the field of medicine and biochemistry.
Méthodes De Synthèse
N-(3,4-dimethylphenyl)-N'-ethylthiourea can be synthesized by the reaction of 3,4-dimethylaniline and ethyl isothiocyanate in the presence of a base such as sodium hydroxide. The reaction yields a white crystalline powder with a melting point of 142-144°C. The purity of the compound can be confirmed by various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
N-(3,4-dimethylphenyl)-N'-ethylthiourea has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and cardiovascular diseases. The antioxidant and anti-inflammatory properties of this compound have been shown to protect against oxidative stress-induced damage and inflammation, which are key factors in the pathogenesis of these diseases. In addition, this compound has been used as a tool to study the role of reactive oxygen species (ROS) in various biological processes such as cell signaling, apoptosis, and aging.
Propriétés
IUPAC Name |
1-(3,4-dimethylphenyl)-3-ethylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2S/c1-4-12-11(14)13-10-6-5-8(2)9(3)7-10/h5-7H,4H2,1-3H3,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVFFCAJQMQNRGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NC1=CC(=C(C=C1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
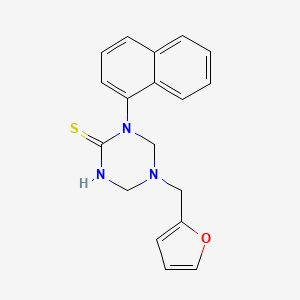
![N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide](/img/structure/B5794329.png)
![methyl 2-{[3-(4-ethoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5794331.png)
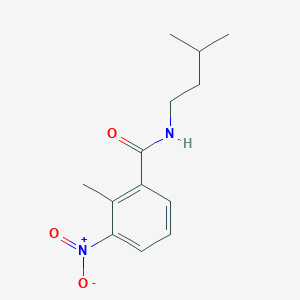
![2-[2-(2-chlorobenzylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide](/img/structure/B5794336.png)
![N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-naphthamide](/img/structure/B5794350.png)
![3-[(5-phenyl-2H-tetrazol-2-yl)methyl]benzonitrile](/img/structure/B5794358.png)
![N-(4-{[(diphenylmethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5794360.png)
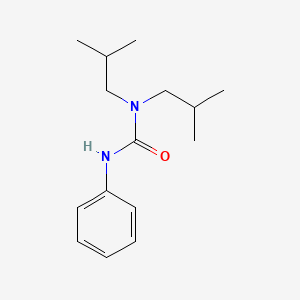
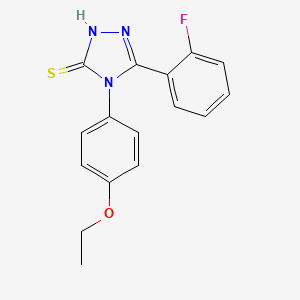
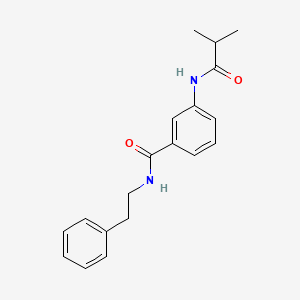
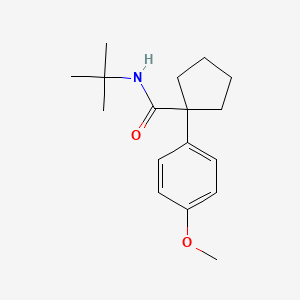
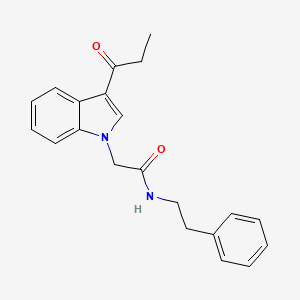
![N-(4-{[5-cyano-6-methyl-2-(trifluoromethyl)-4-pyrimidinyl]amino}phenyl)acetamide](/img/structure/B5794404.png)
